

Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 151

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate 151*

Cat. No.: *B15578731*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand-linker Conjugate 151 is a pre-functionalized chemical moiety designed for the efficient synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as a critical building block for the creation of PROTAC SMARCA2/4 degrader-36[1]. PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of specific target proteins[2][3][4]. They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker[5]. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable"[6].

This document provides detailed protocols for the application of **E3 Ligase Ligand-linker Conjugate 151** in the synthesis of a target protein degrader and its subsequent biological evaluation. The conjugate incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly used ligase in PROTAC design[6][7][8][9][10]. The protocols outlined below are essential for researchers aiming to develop novel protein degraders for therapeutic and research applications.

Quantitative Data Summary

The following table summarizes the key performance metrics for PROTAC SMARCA2/4 degrader-36, which is synthesized using **E3 Ligase Ligand-linker Conjugate 151**.

Parameter	Target	Value	Cell Line(s)	Reference
DC ₅₀	SMARCA2	0.22 nM	-	[11]
SMARCA4	0.85 nM	-	[11]	
glC ₅₀	Cell Proliferation	3.0 nM	NCI-H838	[11]
Cell Proliferation	280 nM	Calu-6	[11]	

DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein. glC₅₀ (Growth Inhibition Concentration 50): The concentration of the PROTAC that causes 50% inhibition of cell growth.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using E3 Ligase Ligand-linker Conjugate 151

This protocol describes a general method for conjugating a target protein ligand to **E3 Ligase Ligand-linker Conjugate 151**. The specific reaction conditions may require optimization based on the chemistry of the target protein ligand and the linker terminus on Conjugate 151.

Materials:

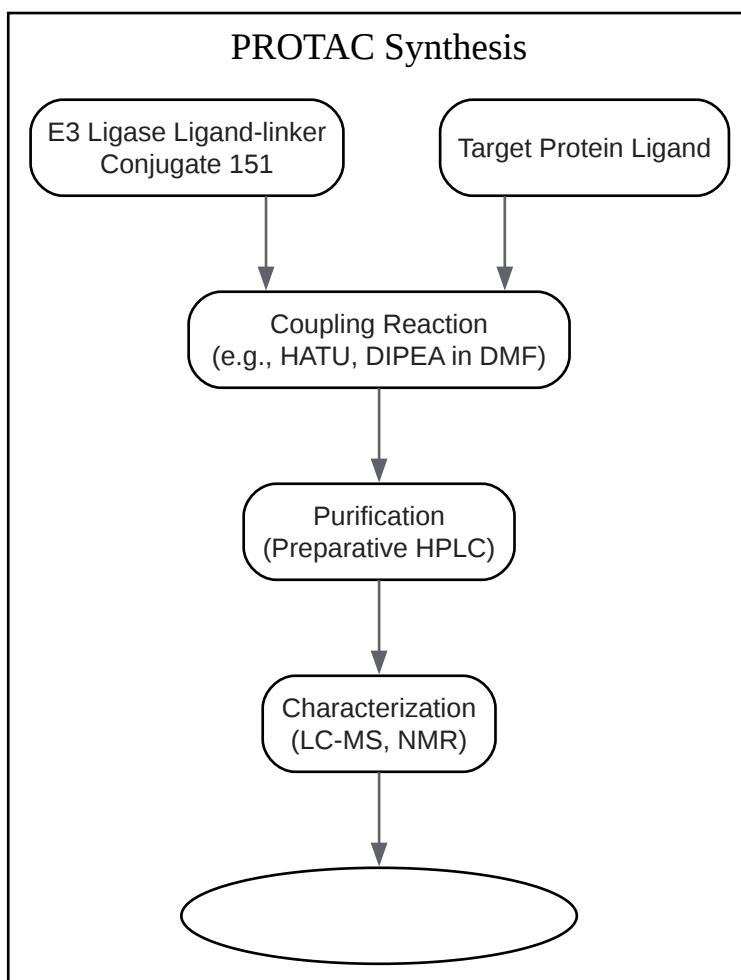
- **E3 Ligase Ligand-linker Conjugate 151**
- Target Protein Ligand (with a compatible reactive group, e.g., a primary amine or a carboxylic acid)
- Coupling reagents (e.g., HATU, HOBt for amide bond formation)
- Base (e.g., DIPEA)

- Anhydrous solvent (e.g., DMF or DMSO)
- Reaction vessel
- Stirring apparatus
- HPLC for purification
- LC-MS and NMR for characterization

Procedure:

- **Dissolution:** Dissolve the target protein ligand and **E3 Ligase Ligand-linker Conjugate 151** in a minimal amount of anhydrous solvent in a reaction vessel.
- **Reagent Addition:** Add the coupling reagents and the base to the reaction mixture.
- **Reaction:** Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
- **Quenching:** Once the reaction is complete, quench the reaction by adding water.
- **Purification:** Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
- **Characterization:** Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Experimental Workflow for PROTAC Synthesis



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Caption: Workflow for the synthesis of a PROTAC molecule.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol details the procedure for quantifying the degradation of target proteins (e.g., SMARCA2/4) in cultured cells treated with the synthesized PROTAC.

Materials:

- Cultured cells expressing the target protein(s)
- Synthesized PROTAC

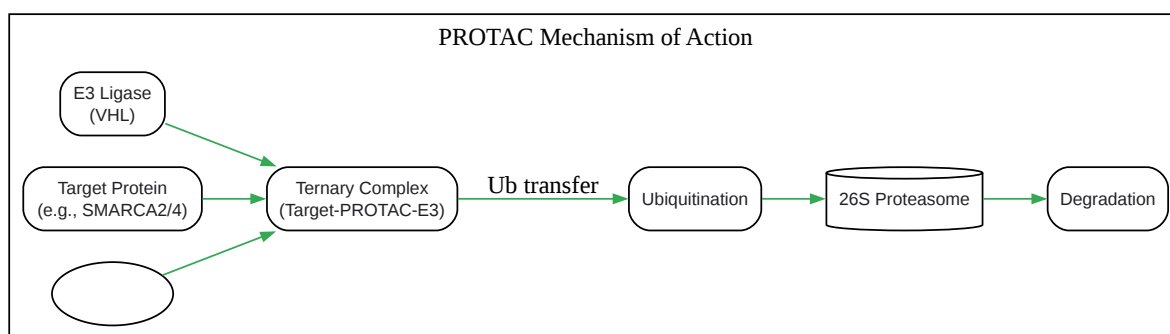
- DMSO (vehicle control)
- Cell culture medium and plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- ECL substrate
- Imaging system

Procedure:

- **Cell Seeding and Treatment:** Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Sample Preparation:** Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system[12].
- Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Signaling Pathway for PROTAC-mediated Degradation



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Caption: PROTAC-induced protein degradation pathway.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, after treatment with the PROTAC[13][14].

Materials:

- Cultured cells
- Synthesized PROTAC
- DMSO (vehicle control)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- **Cell Seeding:** Seed cells in an opaque-walled 96-well plate at a suitable density and incubate overnight[15][16].
- **Compound Treatment:** Treat the cells with a serial dilution of the PROTAC or DMSO for the desired duration (e.g., 72 hours).
- **Assay Reagent Addition:** Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well[16].
- **Lysis and Signal Stabilization:** Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal[15][16].
- **Data Acquisition:** Measure the luminescence using a plate-reading luminometer[15].
- **Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control and determine the glC_{50} value.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the synthesized PROTAC to induce the ubiquitination of the target protein in a reconstituted system[2][17].

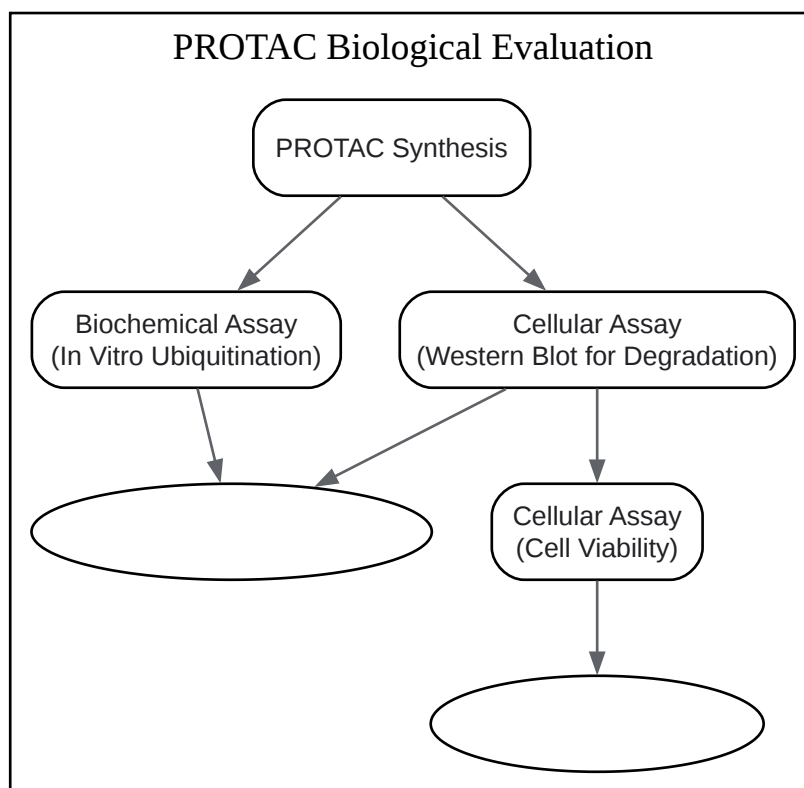
Materials:

- Purified recombinant target protein (e.g., SMARCA2 or SMARCA4)
- E1 activating enzyme
- E2 conjugating enzyme (e.g., UBE2D2)
- E3 ligase complex (e.g., VHL complex)
- Ubiquitin
- ATP
- Synthesized PROTAC
- DMSO (vehicle control)
- Ubiquitination reaction buffer
- SDS-PAGE and Western blot reagents
- Anti-target protein antibody or anti-ubiquitin antibody

Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and the target protein in the ubiquitination buffer.
- PROTAC Addition: Add the PROTAC or DMSO to the respective reaction tubes.
- Initiation: Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours[18].
- Termination: Stop the reaction by adding Laemmli buffer and heating.
- Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the target protein or ubiquitin to visualize the formation of higher molecular weight ubiquitinated species[2][19].

Logical Relationship of Experimental Evaluation



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Caption: Logical flow of PROTAC biological evaluation.

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